4-Chloro-1-(2-fluorophenyl)-1-oxobutane
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Overview
Description
4-Chloro-1-(2-fluorophenyl)-1-oxobutane is an organic compound with the molecular formula C10H10ClFO and a molecular weight of 200.64 g/mol . It is also known by its CAS number 2823-19-0 . This compound is used in various fields of scientific research, particularly in the study of neurotransmission, pain and inflammation, and neurological disorders .
Preparation Methods
The synthesis of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane typically involves the reaction of 2-fluorobenzoyl chloride with 1-chlorobutane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by distillation or recrystallization .
Chemical Reactions Analysis
4-Chloro-1-(2-fluorophenyl)-1-oxobutane undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Chloro-1-(2-fluorophenyl)-1-oxobutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter receptors and ion channels, which can affect neuronal signaling and pain perception . The exact pathways and molecular targets are still under investigation, but it is known to influence dopamine receptors and other neurotransmitter systems .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-1-(2-fluorophenyl)-1-oxobutane include:
4-Chloro-1-(4-fluorophenyl)-1-oxobutane: This compound has a similar structure but with the fluorine atom in a different position on the phenyl ring.
4-Chloro-1-(2-chlorophenyl)-1-oxobutane: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4-chloro-1-(2-fluorophenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5H,3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCPYEWBWOAVGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593385 |
Source
|
Record name | 4-Chloro-1-(2-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2823-19-0 |
Source
|
Record name | 4-Chloro-1-(2-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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